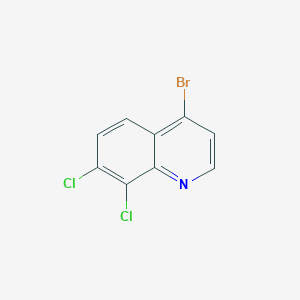

4-Bromo-7,8-dichloroquinoline

説明

Significance of the Quinoline (B57606) Nucleus as a Privileged Scaffold in Medicinal Chemistry and Materials Science

The quinoline nucleus, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science. scispace.comrsc.orgorientjchem.orgresearchgate.netnih.gov This distinction stems from its versatile structure, which allows for a wide range of chemical modifications, and its presence in numerous natural products and synthetic compounds with significant biological activities. researchgate.netfrontiersin.orgorientjchem.org In medicinal chemistry, quinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antiviral properties. orientjchem.orgnih.govorientjchem.orgnih.govbiointerfaceresearch.com The ability to functionalize the quinoline ring at various positions enables the fine-tuning of its biological and physical properties, making it a cornerstone in the design of new therapeutic agents. scispace.comfrontiersin.orgorientjchem.org

In the realm of materials science, the quinoline scaffold is valued for its unique photophysical and electronic properties. Its aromatic nature and the presence of a nitrogen atom contribute to its use in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. researchgate.netrsc.org The Knorr Quinoline Synthesis and other synthetic methods provide accessible routes to a diverse array of quinoline derivatives, further enhancing its utility in both fields. scispace.comorientjchem.orgiipseries.org

Overview of Halogenated Quinoline Derivatives: A Focus on Enhanced Bioactivity and Tunability

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline scaffold can significantly modulate its physicochemical and biological properties. orientjchem.orgnih.gov Halogenation can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. orientjchem.org This modification can also influence the electronic nature of the quinoline ring system, impacting its interaction with biological targets. wgtn.ac.nz

Research has shown that halogenated quinolines often exhibit enhanced bioactivity compared to their non-halogenated counterparts. nih.govnih.gov For instance, the presence of a halogen at specific positions on the quinoline ring has been linked to improved anticancer and antibacterial activities. orientjchem.orgnih.govmdpi.com The synthetic tunability of these derivatives allows for the systematic exploration of structure-activity relationships (SAR), where the type, number, and position of halogen substituents can be varied to optimize therapeutic efficacy. nih.govresearchgate.net This "synthetic tuning" has been a key strategy in the development of new and more potent drug candidates. nih.govresearchgate.net

Positioning of 4-Bromo-7,8-dichloroquinoline within the Context of Advanced Quinoline Research

This compound is a polyhalogenated quinoline derivative that has emerged as a significant compound in advanced chemical research. Its structure, featuring a bromine atom at the 4-position and chlorine atoms at the 7 and 8-positions, makes it a valuable intermediate for the synthesis of more complex molecules. The strategic placement of these three halogen atoms offers multiple reactive sites for further chemical transformations, such as nucleophilic substitution and cross-coupling reactions. This multi-functional handle allows for the construction of diverse molecular architectures with potential applications in both medicinal chemistry and materials science. The specific substitution pattern of this compound provides a unique electronic and steric profile, influencing its reactivity and potential biological interactions.

Current Research Landscape and Emerging Trends for Polyhalogenated Quinoline Systems

The current research landscape for polyhalogenated quinoline systems is vibrant and expanding, driven by the continuous search for novel therapeutic agents and functional materials. A prominent trend is the development of hybrid molecules, where polyhalogenated quinolines are combined with other pharmacophores to create multifunctional compounds with enhanced activity and selectivity. nih.gov For example, quinoline-triazole hybrids have shown promise as antileishmanial and antitubercular agents. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-7,8-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKYNTRWPZIEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653689 | |

| Record name | 4-Bromo-7,8-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-40-1 | |

| Record name | Quinoline, 4-bromo-7,8-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7,8-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 7,8 Dichloroquinoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. For 4-Bromo-7,8-dichloroquinoline, a detailed analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC), would provide unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy would reveal the chemical environment of the aromatic protons on the quinoline (B57606) core. The substitution pattern of this compound leaves three protons on the carbocyclic ring and two on the heterocyclic ring. Based on the analysis of analogous substituted quinolines, the proton at the C2 position is expected to resonate at the most downfield region, typically between δ 8.5 and 9.0 ppm, due to the deshielding effect of the adjacent nitrogen atom. The proton at C3 would likely appear as a doublet coupled to the C2 proton. The protons on the benzene (B151609) ring would exhibit chemical shifts influenced by the presence of the two chlorine atoms and the bromine atom.

¹³C NMR Spectroscopy provides information about the carbon framework of the molecule. The spectrum of this compound is expected to show nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbons directly attached to the halogen atoms (C4, C7, and C8) would experience significant downfield shifts. The chemical shifts of these carbons are crucial for confirming the positions of the substituents. For instance, in related halo-substituted quinolines, carbons bonded to bromine and chlorine show characteristic chemical shifts that can be used for assignment.

HSQC Spectroscopy is a two-dimensional NMR technique that correlates proton and carbon signals that are directly bonded. This is particularly useful in complex molecules where signal overlap in the one-dimensional spectra can make assignments difficult. An HSQC spectrum of this compound would show cross-peaks connecting each proton to its attached carbon, allowing for a definitive assignment of the protonated carbons in the molecule.

A representative, albeit generalized, set of expected NMR data, based on documented analogs, is presented below.

| Technique | Expected Chemical Shift Range (ppm) | Key Features and Interpretations |

| ¹H NMR | 8.5 - 9.0 (H2), 7.5 - 8.0 (H3), 7.0 - 8.0 (H5, H6) | Downfield shift of H2 due to proximity to nitrogen. Coupling patterns would reveal proton connectivity. |

| ¹³C NMR | 140 - 155 (C2, C4, C8a), 120 - 140 (other aromatic C) | Halogenated carbons would be significantly deshielded. |

| HSQC | N/A | Correlation peaks would confirm ¹H-¹³C one-bond connectivities. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.

For this compound (C₉H₄BrCl₂N), the expected monoisotopic mass is approximately 274.8904 Da. HRMS analysis would confirm this mass with high precision, thereby verifying the elemental composition. The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature provides definitive evidence for the presence and number of these halogen atoms in the molecule.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal information about the structural components of the molecule. Common fragmentation pathways for halogenated quinolines include the loss of halogen atoms and the cleavage of the quinoline ring system.

| Adduct | Predicted m/z |

| [M+H]⁺ | 275.89768 |

| [M+Na]⁺ | 297.87962 |

| [M-H]⁻ | 273.88312 |

| [M]⁺ | 274.88985 |

Predicted data from computational models. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to be similar to that of other quinoline derivatives, showing characteristic absorption bands arising from π → π* transitions within the aromatic system.

The substitution of the quinoline ring with bromine and chlorine atoms, which are auxochromes, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. researchgate.net This is due to the extension of the conjugated system by the lone pair electrons of the halogens. The exact position of the absorption bands would depend on the solvent used, as solvatochromic effects can influence the energy of the electronic transitions. Studies on similar compounds like 5,7-dibromo-8-hydroxy quinoline have shown distinct absorption bands that are sensitive to the solvent environment. asianpubs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes of a molecule. These methods are complementary and can offer a comprehensive vibrational profile.

Infrared (IR) Spectroscopy of this compound would show characteristic absorption bands corresponding to the vibrations of the quinoline ring and the carbon-halogen bonds. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy would also reveal these vibrational modes. Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum. Analysis of the Raman spectra of halogenated quinoline analogs has provided detailed assignments of their fundamental vibrational modes. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C and C=N stretch | 1400 - 1600 |

| C-H in-plane and out-of-plane bending | 1000 - 1300 and 700 - 900 |

| C-Cl stretch | 600 - 800 |

| C-Br stretch | 500 - 600 |

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, analysis of a closely related analog, 4-Bromo-8-methoxyquinoline, provides valuable insights into the likely solid-state packing. researchgate.net The crystal structure of 4-Bromo-8-methoxyquinoline reveals that the molecule is essentially planar. researchgate.net In the crystal lattice, molecules are linked by weak intermolecular C—H···π(arene) interactions, forming one-dimensional chains. researchgate.net

Computational and Theoretical Investigations of 4 Bromo 7,8 Dichloroquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometry. These calculations are fundamental to understanding the intrinsic properties of a compound like 4-bromo-7,8-dichloroquinoline. By solving approximations of the Schrödinger equation, DFT methods can determine the optimal, lowest-energy three-dimensional arrangement of the atoms and the distribution of electrons within the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. researchgate.net

Table 1: Representative Frontier Orbital Energies for a Substituted Quinoline (B57606) Derivative (Note: This data is illustrative for a related quinoline compound and not specific to this compound)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -2.18 |

Charge Density Analysis and Aromaticity Descriptors

Charge density analysis provides a map of the electron distribution across the molecule, highlighting regions that are electron-rich or electron-deficient. This information is crucial for understanding intermolecular interactions and predicting sites susceptible to electrophilic or nucleophilic attack.

Aromaticity, a key feature of the quinoline core, can be quantified using various computational descriptors. One such descriptor is the Harmonic Oscillator Model of Aromaticity (HOMA) or related indices like the geometry-based HOMED (Harmonic Oscillator Model of Electron Delocalization). These indices evaluate the bond length alternation within the ring system; values closer to 1 indicate a high degree of aromaticity and electron delocalization, while lower values suggest a more localized electronic structure. The substitution pattern with two chlorine atoms and a bromine atom on the quinoline scaffold would likely modulate the electron delocalization and aromatic character of the heterocyclic and carbocyclic rings.

Understanding Chemical Bonding and Reactivity Profiles

DFT calculations, often complemented by Natural Bond Orbital (NBO) analysis, offer a detailed picture of the chemical bonds within a molecule. NBO analysis examines the interactions between filled and vacant orbitals, providing insights into hyperconjugative effects and charge delocalization that contribute to molecular stability. researchgate.net

The reactivity profile of this compound can be further elucidated by calculating various chemical reactivity descriptors. These include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): Resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the propensity to accept electrons ( χ²/2η ).

These parameters collectively provide a quantitative framework for predicting how this compound would behave in a chemical reaction.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific biological target, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates. nih.gov For this compound, docking studies could be employed to explore its potential interactions with various biological targets. The process involves placing the ligand (the quinoline derivative) into the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. nih.gov The results are often reported as a docking score in units of kcal/mol, with more negative values indicating a stronger predicted interaction. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. MD simulations model the motion of every atom in the system, providing a dynamic view of the binding interactions and conformational changes that may occur. This can help to validate the docking poses and provide a more accurate assessment of the binding stability.

Prediction of Pharmacokinetic Properties and Drug-Likeness

Computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates, a practice often referred to as predicting pharmacokinetics. Various online tools and software packages can calculate key physicochemical descriptors that influence a compound's behavior in the body. For this compound, these descriptors would include:

Molecular Weight: The mass of the molecule. sigmaaldrich.com

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.

Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms, related to membrane permeability.

Number of Hydrogen Bond Donors and Acceptors: Important for receptor binding and solubility.

These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. A compound is generally considered drug-like if it meets certain criteria, such as having a molecular weight under 500 Da, a LogP less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Table 2: Predicted Physicochemical Properties for this compound (Note: These values are calculated based on the known chemical structure.)

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 276.94 g/mol sigmaaldrich.com | < 500 |

| LogP | ~4.0 | < 5 |

| Hydrogen Bond Donors | 0 | < 5 |

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational SAR modeling, often referred to as Quantitative Structure-Activity Relationship (QSAR), develops mathematical models that correlate variations in chemical structure with changes in activity.

For a series of quinoline derivatives, a QSAR model could be built by calculating a wide range of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) for each compound and then using statistical methods to find the best correlation with their measured biological activity. While specific SAR studies for this compound are not available, research on other substituted quinolines has shown that the nature and position of substituents on the quinoline ring are critical for their biological effects, such as antimalarial or anticancer activity. nih.govscielo.br For instance, studies on 7-substituted aminoquinolines have demonstrated that the type of halogen at the 7-position can significantly impact their antiplasmodial efficacy. nih.gov A computational SAR model could quantify such relationships and guide the design of new, more potent analogues.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, specific research detailing the biological and pharmacological properties of the chemical compound this compound, particularly concerning its anti-cancer and anti-malarial activities, is not available in the public domain.

While the broader class of halogenated quinoline derivatives has been the subject of extensive investigation for potential therapeutic applications, studies focusing explicitly on this compound are not present in the accessible scientific literature. Consequently, a detailed article structured around its specific mechanisms of action in cancer and malaria, as requested, cannot be generated at this time.

The provided outline presumes the existence of research data for each specified subsection, including the inhibition of cancer cell growth, induction of apoptosis, kinase inhibition, cytotoxicity against cell lines like MCF-7, and its effects on the malaria parasite life cycle. However, no studies have been identified that specifically examine this compound for these biological activities.

Chemical suppliers list this compound as a commercially available compound, indicating its synthesis and potential use in research. However, any studies that may have been conducted using this specific compound have not been published in a manner that is publicly accessible.

Research into halogenated quinolines continues to be a promising area of medicinal chemistry. Numerous derivatives have shown significant potential in preclinical studies for both anti-cancer and anti-malarial applications. These studies often highlight how the type and position of halogen atoms on the quinoline scaffold can significantly influence biological activity. However, without specific data, any discussion of this compound's properties would be speculative and would not meet the required standards of scientific accuracy.

Therefore, until research specifically investigating the biological and pharmacological effects of this compound is published, a comprehensive and scientifically accurate article on this particular compound, adhering to the requested detailed outline, cannot be produced.

Reactivity and Coordination Chemistry of Halogenated Quinoline Ligands

Interactions with Transition Metals (e.g., Copper and Zinc)

Halogenated quinoline (B57606) derivatives, including 4-Bromo-7,8-dichloroquinoline, function as N-donor ligands, interacting with transition metals through the lone pair of electrons on the heterocyclic nitrogen atom. This nitrogen acts as a Lewis base, coordinating to Lewis acidic metal centers like copper(II) and zinc(II). The presence of electron-withdrawing halogen atoms (chlorine and bromine) on the quinoline ring modulates the electron density on the nitrogen atom, thereby influencing the strength and nature of the metal-ligand bond.

In the case of copper(II), its interaction with 4,7-dichloroquinoline (B193633) has been shown to form stable coordination complexes. For instance, the reaction of 4,7-dichloroquinoline with a copper(II) source results in the formation of binuclear copper complexes where the quinoline ligand is directly bonded to the metal center. The versatility of Cu(II) in its coordination stereochemistry allows it to adopt various geometries upon complexation, which are often influenced by a subtle interplay of electronic and steric effects from the ligands.

Beyond copper, halogenated quinolines are pivotal in catalytic systems involving other transition metals. For example, 4,7-dichloroquinoline is used as a substrate in palladium-catalyzed amination reactions. In these processes, the quinoline derivative interacts with the palladium catalyst, forming an intermediate complex that facilitates the carbon-nitrogen bond formation. The reactivity of the C-Cl bonds is exploited, demonstrating that the interaction is not limited to the nitrogen donor but involves the entire molecule in the catalytic cycle. Similarly, silver(I) has been shown to form complexes with 4,7-dichloroquinoline, highlighting the broad reactivity of this class of ligands with various d-block metals.

Formation of Metal-Quinoline Complexes and Their Structural Analysis

The formation of metal-quinoline complexes is a direct result of the coordination event between the ligand and the metal ion. A well-studied example that serves as a model is the binuclear copper(II) complex with 4,7-dichloroquinoline and bromide ligands, [Cu(4,7-dichloroquinoline)₂Br₂]₂. This complex forms as large, dark prismatic crystals, indicating a highly ordered structure.

| Structural Feature | Description |

|---|---|

| Molecular Unit | Centrosymmetric binuclear [Cu(4,7-dichloroquinoline)₂]₂Br₄ units |

| Metal Center | Copper(II), Cu²⁺ |

| Coordination Geometry | Strongly distorted square pyramidal |

| Ligands | 4,7-dichloroquinoline (N-donor) and Bromide (Br⁻) |

| Bridging Ligands | Asymmetric µ-Br ligands connecting the two Cu²⁺ centers |

Implications of Ligand Field Theory and Electronic State Perturbations on Reactivity

Ligand Field Theory (LFT) is crucial for understanding the electronic structure and, consequently, the reactivity of transition metal complexes. In complexes with halogenated quinolines, the electronic properties of the ligand directly perturb the d-orbital energies of the metal center. The halogen substituents act as electron-withdrawing groups, which can lower the energy of the ligand's molecular orbitals.

A fascinating phenomenon observed in the [Cu(4,7-dichloroquinoline)₂Br₂]₂ complex is the presence of what is described as a borderline case for an "inverted ligand field". In a typical complex, the metal's d-orbitals are higher in energy than the ligand's orbitals. However, in this case, the electronic states of the ligands are higher in energy than the metal d-states. This arrangement has profound implications: the resulting antibonding molecular orbitals, which are critical for reactivity, possess significant ligand-like character.

This orbital arrangement facilitates an internal redox process where electronic charge is partially transferred from the inner-sphere bromide ligands to the copper center, slightly reducing the metal at the expense of partial oxidation of the bromides. This charge transfer perturbs the electronic state of the metal, influencing its Lewis acidity and its catalytic potential. The systematic variation of halogen substituents on a ligand scaffold is a known strategy for tuning the electronic, spectroscopic, and electrochemical properties of the resulting metal complexes. The electron-withdrawing nature of halogens can lead to bathochromic (red) shifts in the emission bands of the resulting compounds, indicating a change in the energy of the electronic transitions.

Role of Halogenated Quinoline Derivatives as Ligands in Catalysis

The ability of halogenated quinolines to coordinate with transition metals and the tunable electronic effects of the halogen substituents make their corresponding metal complexes candidates for applications in catalysis. While the quinoline itself can be the substrate, its derivatives can also act as ancillary ligands that modify the catalytic activity of a metal center.

The formal Cu²⁺ centers in complexes like [Cu(4,7-dichloroquinoline)₂Br₂]₂ act as Lewis acids, capable of accepting electrons, which is a key attribute for their known reactivity and catalytic ability. More direct evidence of the role of halogenated quinolines in catalysis comes from their extensive use in palladium-catalyzed cross-coupling reactions. For example, 4,7-dichloroquinoline is a substrate in Pd-catalyzed amination reactions, where it is converted to aminoquinoline derivatives. In these reactions, the quinoline moiety coordinates to the palladium catalyst, which then facilitates the substitution of a chlorine atom. The choice of phosphine (B1218219) ligands, such as BINAP or DavePhos, in conjunction with the palladium source, is critical for the success of these transformations, demonstrating a complex interplay between the metal, the substrate, and other ligands in the coordination sphere. These reactions are fundamental in synthetic chemistry for creating new molecules with potential pharmaceutical applications.

Future Perspectives in Chemical and Biomedical Research of 4 Bromo 7,8 Dichloroquinoline

Exploration of Novel Synthetic Pathways and Advanced Derivatization Strategies

The future development of 4-Bromo-7,8-dichloroquinoline as a scaffold for new chemical entities hinges on the ability to synthesize and functionalize it efficiently and selectively. While classical methods for quinoline (B57606) synthesis, such as the Skraup and Combes reactions, provide foundational routes, future efforts will likely focus on more sophisticated and sustainable catalytic approaches.

Advanced derivatization will be key to unlocking the potential of this scaffold. The three halogen atoms—a bromine at position 4 and chlorines at positions 7 and 8—exhibit differential reactivity, which can be exploited for selective functionalization. Modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The differential reactivity of C-Br versus C-Cl bonds under specific palladium-catalyzed conditions could allow for stepwise modification, first at the more reactive 4-position (bromo) and subsequently at the 7- and 8-positions (chloro). organic-chemistry.org

Furthermore, the field of C-H activation offers a transformative strategy for introducing functional groups at positions not occupied by halogens, without the need for pre-functionalization. nih.govrsc.orgrsc.org This atom-economical approach could enable the direct introduction of aryl, alkyl, or other groups at positions 2, 3, 5, and 6 of the quinoline ring, vastly expanding the accessible chemical space. scilit.comnih.gov

Table 1: Potential Derivatization Strategies for this compound

| Position | Reaction Type | Potential Reagents | Introduced Functional Group |

|---|---|---|---|

| C4 (Bromo) | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids | Aryl/Heteroaryl |

| Sonogashira Coupling | Terminal alkynes | Alkynyl | |

| Buchwald-Hartwig Amination | Amines, Amides | Amino, Amido | |

| C7/C8 (Chloro) | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids (harsher conditions) | Aryl/Heteroaryl |

Deepening Mechanistic Understanding of Biological Activities

Based on the extensive pharmacology of analogous quinoline compounds, derivatives of this compound are predicted to exhibit a range of biological activities, including potential anticancer, antimicrobial, and antimalarial properties. researchgate.netmdpi.com A crucial future direction is to move beyond preliminary screening to a deep mechanistic understanding of these potential activities.

This involves a multi-pronged approach:

Target Identification: Identifying the specific biomolecular targets (e.g., enzymes, receptors) with which these compounds interact. This can be achieved through techniques like affinity chromatography coupled with mass spectrometry, cellular thermal shift assays (CETSA), and computational target prediction.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how changes in the molecule's structure affect its biological activity. By synthesizing libraries of derivatives—for instance, by varying the substituent introduced at the C4-position—researchers can build detailed SAR models. These models are essential for understanding the key molecular features required for potency and selectivity.

Biochemical and Cellular Assays: Once a target is identified, specific assays are needed to validate the interaction and elucidate the mechanism. For a potential anticancer agent, this could involve assays for enzyme inhibition (e.g., kinase assays), DNA intercalation, or the induction of apoptosis.

Rational Drug Design and Development of Next-Generation Therapeutics

A deep mechanistic understanding provides the foundation for rational drug design, a strategy that uses structural and mechanistic information to create more potent and selective drugs. Future research on this compound derivatives will heavily rely on computational chemistry and structural biology.

The process would involve:

Homology Modeling/Structure Determination: If the biological target's structure is unknown, it can be predicted through homology modeling or determined experimentally via X-ray crystallography or cryo-electron microscopy, ideally with a lead compound bound.

In Silico Screening and Docking: Using the 3D structure of the target, computational docking can predict how different derivatives of the this compound scaffold will bind. This allows for the virtual screening of thousands of potential modifications, prioritizing the most promising candidates for synthesis.

Iterative Optimization: The synthesized compounds are tested, and the results are fed back into the design cycle. This iterative process of design, synthesis, and testing allows for the fine-tuning of the molecule to maximize its interaction with the target, thereby improving efficacy.

This rational approach accelerates the drug discovery process and increases the likelihood of developing next-generation therapeutics with improved efficacy and fewer side effects.

Addressing Challenges in Bioavailability and Off-Target Effects

A significant hurdle in developing any new small-molecule therapeutic is ensuring it has appropriate ADME (absorption, distribution, metabolism, and excretion) properties, particularly oral bioavailability. Key factors influencing bioavailability include aqueous solubility and membrane permeability. The highly halogenated and likely lipophilic nature of the this compound core suggests that its derivatives may face challenges with poor solubility.

Future research must proactively address these issues using several strategies:

Physicochemical Property Modulation: Medicinal chemists can introduce polar functional groups (e.g., hydroxyls, amines) or ionizable centers through derivatization to improve solubility and balance lipophilicity.

Prodrug Strategies: A prodrug approach involves chemically modifying the compound to improve its absorption, after which it is metabolized in the body to release the active drug.

Advanced Formulation: Using drug delivery systems like nanoparticles, liposomes, or amorphous solid dispersions can significantly enhance the solubility and absorption of poorly soluble compounds.

Simultaneously, minimizing off-target effects is critical for ensuring a drug's safety. As SAR studies progress, selectivity profiling against a broad panel of related and unrelated biological targets will be essential. If a compound shows undesirable activity against an "anti-target," structural modifications can be made to design out this interaction, often guided by computational models of both the intended and unintended targets.

Table 2: Strategies to Overcome Common Drug Development Challenges

| Challenge | Potential Strategy | Example for this compound Scaffold |

|---|---|---|

| Poor Aqueous Solubility | Introduce polar/ionizable groups | Synthesize derivatives with amino or carboxylic acid side chains. |

| Low Permeability | Optimize lipophilicity (LogP) | Balance polar groups with lipophilic moieties to achieve an optimal LogP range. |

| First-Pass Metabolism | Block metabolic "hotspots" | Identify and block metabolically liable sites on the molecule with inert groups (e.g., fluorine). |

| Off-Target Effects | Structure-based design for selectivity | Modify substituents to reduce binding affinity for known anti-targets while maintaining affinity for the primary target. |

Potential Applications in Other Interdisciplinary Areas beyond Medicinal Chemistry

The unique electronic and structural features of the this compound scaffold suggest its utility extends beyond medicine. Future research should explore its potential in a variety of interdisciplinary fields.

Agrochemicals: Quinoline derivatives are widely used as fungicides, insecticides, and herbicides. acs.orgnih.govingentaconnect.comresearchgate.net The this compound core could serve as a novel scaffold for developing next-generation crop protection agents, potentially with new mechanisms of action to combat resistance. researchgate.net

Materials Science: The conjugated π-system of the quinoline ring gives it interesting photophysical properties. Derivatives could be investigated as components in organic light-emitting diodes (OLEDs), fluorescent probes for chemical sensing, or as dyes in photovoltaic cells. researchgate.netmdpi.com The multiple halogen "handles" allow for polymerization or covalent attachment to surfaces and other materials.

Catalysis: Quinoline-based structures can act as ligands that coordinate with transition metals to form catalysts. mdpi.com Chiral derivatives of this compound could be synthesized and explored as ligands in asymmetric catalysis, a field crucial for the efficient synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

The exploration of these diverse applications will ensure that the full potential of the this compound scaffold is realized, contributing to advancements across multiple scientific disciplines.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-7,8-dichloroquinoline, and how can purity be optimized?

The synthesis of halogenated quinolines typically involves halogenation of precursor quinoline derivatives. For this compound, a multi-step approach is often employed:

- Step 1 : Start with a quinoline core functionalized at the 7- and 8-positions with chlorine.

- Step 2 : Introduce bromine at the 4-position via electrophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling using brominated boronic acids).

- Purity Optimization : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95% threshold) .

Q. How should researchers characterize the structural integrity of this compound?

Key characterization methods include:

- X-ray Crystallography : Resolve molecular geometry and confirm halogen positioning (e.g., coplanarity of substituents, as seen in 4-Bromo-8-methoxyquinoline) .

- Spectroscopy :

Q. What solvents and storage conditions are optimal for maintaining stability?

- Solubility : Use polar aprotic solvents (e.g., DMSO, chloroform) for dissolution. Avoid aqueous solutions unless stabilized by co-solvents .

- Storage : Store at 0–6°C in amber vials to prevent photodegradation. For long-term stability, consider inert gas purging (e.g., argon) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate Mulliken charges to identify nucleophilic/electrophilic sites. For example, bromine at C4 may exhibit higher electrophilicity, favoring Suzuki coupling .

- Molecular Dynamics Simulations : Model steric effects from chlorine substituents at C7/C8, which may hinder access to the reactive site .

Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo studies?

Discrepancies often arise from metabolic instability or poor bioavailability. Mitigation strategies include:

Q. How does halogen substitution impact pharmacokinetic properties?

Q. How can crystallographic data resolve contradictions in reported binding affinities?

- Intermolecular Interactions : Analyze crystal packing (e.g., weak C–H···π bonds in 4-Bromo-8-methoxyquinoline) to explain variability in receptor binding assays .

- Conformational Flexibility : Use temperature-dependent crystallography to assess dynamic binding modes .

Methodological Considerations

Q. What experimental designs are recommended for assessing antimicrobial efficacy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。